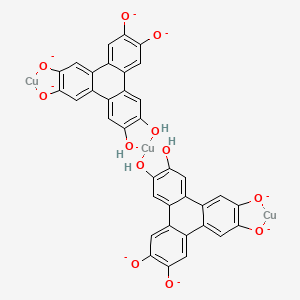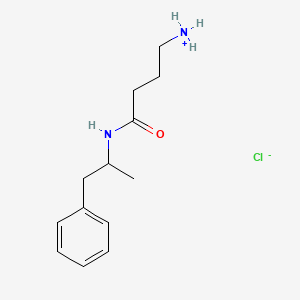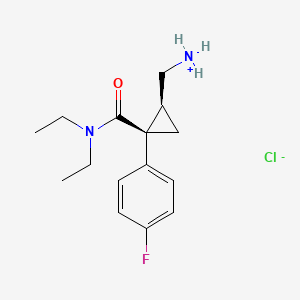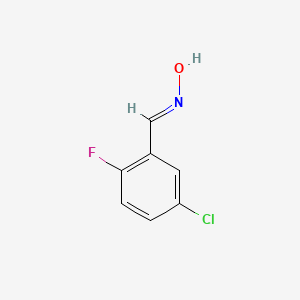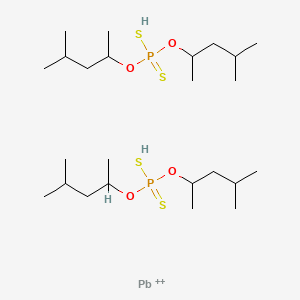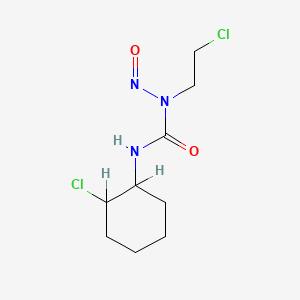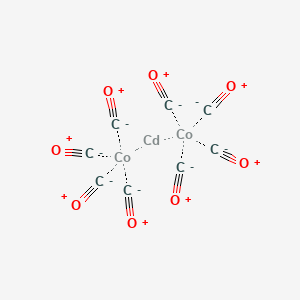![molecular formula C48H33AlN6O12S3 B13737639 Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- CAS No. 15876-51-4](/img/structure/B13737639.png)
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- is a complex compound with the molecular formula C48H36AlN6O12S3. It is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- typically involves the reaction of aluminum salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotizing an aromatic amine and coupling it with a naphthol derivative. The resulting azo compound is then reacted with an aluminum salt under controlled conditions to form the final complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state compounds .
科学研究应用
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its complex structure and stability.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- involves its interaction with various molecular targets. The compound’s azo groups can participate in electron transfer reactions, making it useful in redox reactions. Its complex structure allows it to bind to different substrates, facilitating various chemical processes .
相似化合物的比较
Similar Compounds
Solvent Yellow 19: Another azo compound used in dyes and pigments.
Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-(phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato (3-): A similar compound with different metal center and applications.
Uniqueness
Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]- is unique due to its aluminum center, which imparts specific chemical properties and stability. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
属性
CAS 编号 |
15876-51-4 |
|---|---|
分子式 |
C48H33AlN6O12S3 |
分子量 |
1009.0 g/mol |
IUPAC 名称 |
aluminum;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/3C16H12N2O4S.Al/c3*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h3*1-10,19H,(H,20,21,22);/q;;;+3/p-3 |
InChI 键 |
KDQIVALLEAQRLG-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


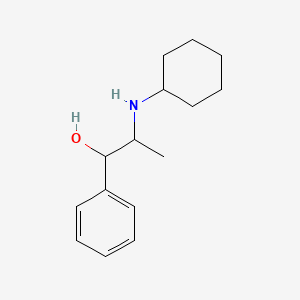
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
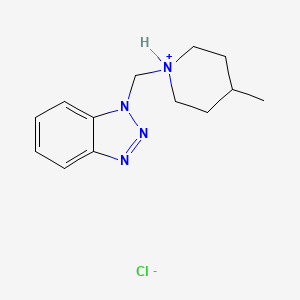
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)

